![molecular formula C19H17N7O2 B13354783 3-(4-hydroxyquinazolin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B13354783.png)
3-(4-hydroxyquinazolin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a tetraazole ring and a quinazolinone moiety, which contributes to its diverse chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methyl-2H-tetraazole-5-yl phenyl intermediate, followed by coupling with a quinazolinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetraazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it into a dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydroquinazoline compounds.
Applications De Recherche Scientifique
N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
- N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide
- N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide
- N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)pentanamide
Uniqueness: The uniqueness of N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide lies in its specific combination of a tetraazole ring and a quinazolinone moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H17N7O2 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C19H17N7O2/c1-26-24-18(23-25-26)12-5-4-6-13(11-12)20-17(27)10-9-16-21-15-8-3-2-7-14(15)19(28)22-16/h2-8,11H,9-10H2,1H3,(H,20,27)(H,21,22,28) |
Clé InChI |
QLQZGSLNBQQXHX-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


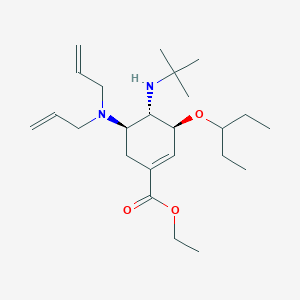
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
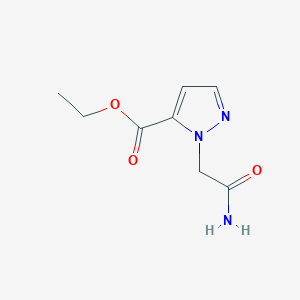
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
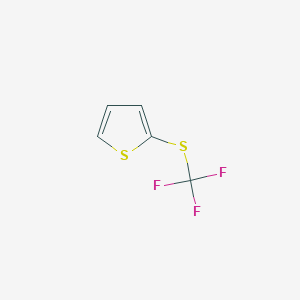
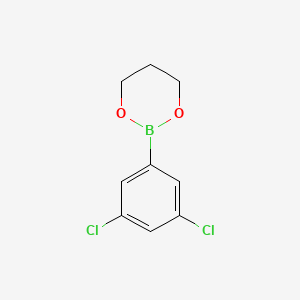
![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
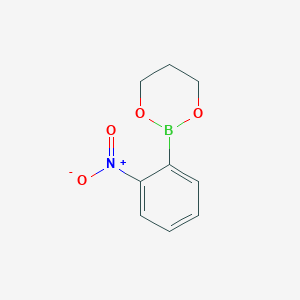
![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
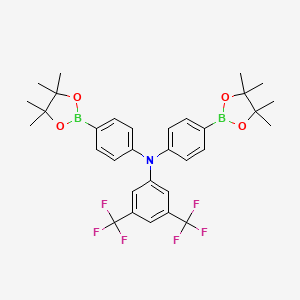
![6-(2-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354749.png)
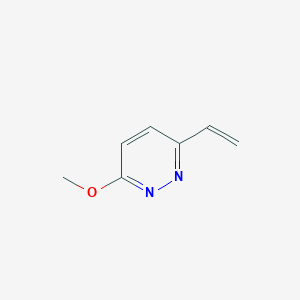
![4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354756.png)
![Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13354757.png)
